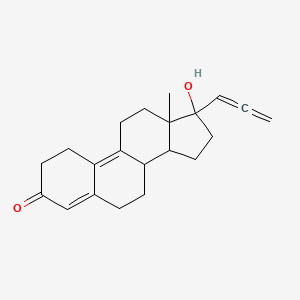![molecular formula C24H30N2O3 B12302754 8-Hydroxy-5-[2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-3,4-dihydro-1h-quinolin-2-one](/img/structure/B12302754.png)
8-Hydroxy-5-[2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-3,4-dihydro-1h-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indacaterol impurity 1 is a known impurity associated with indacaterol, a long-acting beta-2 adrenergic agonist used primarily in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Indacaterol impurity 1 is typically monitored and quantified during the manufacturing and quality control processes to ensure the safety and efficacy of the pharmaceutical product .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of indacaterol impurity 1 involves several synthetic steps, including the use of various reagents and catalysts. The specific synthetic routes and reaction conditions are often proprietary information held by pharmaceutical companies. general methods for synthesizing impurities involve controlled chemical reactions that mimic the conditions under which the impurity might form during the production of the active pharmaceutical ingredient (API) .
Industrial Production Methods
In an industrial setting, the production of indacaterol impurity 1 is typically carried out in a controlled environment to ensure consistency and purity. This involves the use of high-performance liquid chromatography (HPLC) and other analytical techniques to monitor the levels of impurities and ensure they remain within acceptable limits .
Analyse Des Réactions Chimiques
Types of Reactions
Indacaterol impurity 1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions involving indacaterol impurity 1 include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the impurity .
Applications De Recherche Scientifique
Indacaterol impurity 1 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to develop and validate methods for impurity profiling.
Biology: Studied for its potential biological effects and interactions with biological systems.
Medicine: Monitored in pharmaceutical formulations to ensure the safety and efficacy of indacaterol-containing medications.
Industry: Used in quality control processes to ensure the purity of pharmaceutical products
Mécanisme D'action
The mechanism of action of indacaterol impurity 1 is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is essential to monitor and control its levels to ensure that it does not interfere with the therapeutic effects of indacaterol. Indacaterol itself works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways, causing relaxation and increased airflow .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to indacaterol impurity 1 include other known impurities associated with beta-2 adrenergic agonists, such as:
- Formoterol impurities
- Salmeterol impurities
- Vilanterol impurities
Uniqueness
Indacaterol impurity 1 is unique in its specific chemical structure and formation pathway, which is directly related to the synthesis and degradation of indacaterol. Its monitoring is crucial to ensure the overall quality and safety of indacaterol-containing pharmaceutical products .
Propriétés
Formule moléculaire |
C24H30N2O3 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C24H30N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5,7,9-10,18,22,25,27-28H,3-4,6,8,11-13H2,1-2H3,(H,26,29) |
Clé InChI |
CEVVMMPBOCCERE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4CCC(=O)NC4=C(C=C3)O)O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


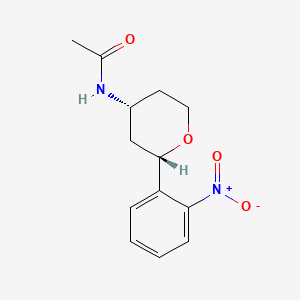
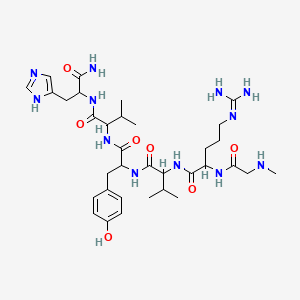



![[3-hydroxy-2-methyl-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl] (E)-2-methylbut-2-enoate](/img/structure/B12302698.png)
![(2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12302708.png)
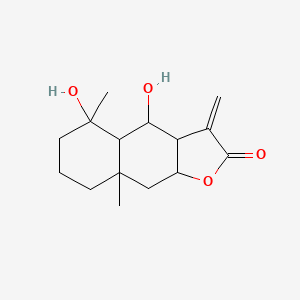

![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[4-(2,5-dihydro-1H-imidazol-2-yl)phenoxy]phenyl]-1H-benzimidazole](/img/structure/B12302730.png)
![sodium (2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-N,3-dimethyl-2-[(2S)-3-methyl-2-(methylamino)butanamido]butanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoate](/img/structure/B12302737.png)
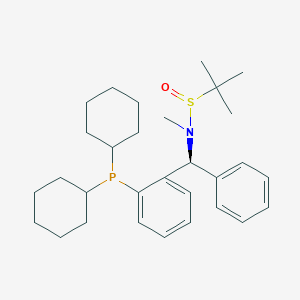
![(1R,2S,5S)-3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12302743.png)
